molecular formula C13H18O2 B1395418 3-(Sec-butyl)-4-ethoxybenzaldehyde CAS No. 883514-69-0

3-(Sec-butyl)-4-ethoxybenzaldehyde

Cat. No.: B1395418
CAS No.: 883514-69-0
M. Wt: 206.28 g/mol
InChI Key: AGLGDRRSJFBBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Sec-butyl)-4-ethoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a sec-butyl group at the third position and an ethoxy group at the fourth position, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Sec-butyl)-4-ethoxybenzaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Sec-butyl)-4-ethoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: 3-(Sec-butyl)-4-ethoxybenzoic acid.

    Reduction: 3-(Sec-butyl)-4-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(Sec-butyl)-4-ethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Sec-butyl)-4-ethoxybenzaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming Schiff bases with amino groups in proteins and enzymes. This interaction can alter the function of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Sec-butyl)-4-ethoxybenzaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to other similar compounds. The ethoxy group can also affect the compound’s solubility and volatility, making it suitable for specific applications in the fragrance and flavor industry.

Properties

IUPAC Name

3-butan-2-yl-4-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-10(3)12-8-11(9-14)6-7-13(12)15-5-2/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLGDRRSJFBBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Sec-butyl)-4-ethoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(Sec-butyl)-4-ethoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-(Sec-butyl)-4-ethoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-(Sec-butyl)-4-ethoxybenzaldehyde
Reactant of Route 5
3-(Sec-butyl)-4-ethoxybenzaldehyde
Reactant of Route 6
3-(Sec-butyl)-4-ethoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.